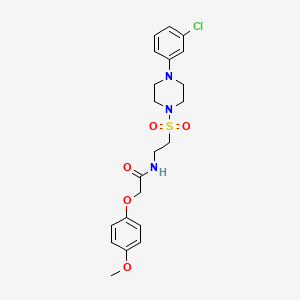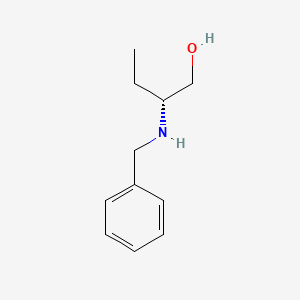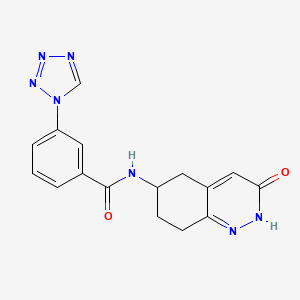
N-(3-chloro-2-methylphenyl)-2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chloro-2-methylphenyl)-2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamide, also known as CMF-019, is a synthetic compound that belongs to the class of tetrazole derivatives. It has been extensively studied for its potential applications in the field of medicinal chemistry due to its unique chemical properties and pharmacological activities.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
N-(3-chloro-2-methylphenyl)-2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamide is involved in the synthesis of various heterocyclic compounds which have been explored for their potential biological activities. For instance, the synthesis and characterization of novel compounds through the reaction of N-aryl-2-cyano-3-[(4-methoxyphenyl)amino]-3-(methylthio)acrylamides with hydrazine hydrate have been detailed, showcasing the creation of pyrazolo[1,5-a]pyrimidine derivatives. These compounds have been examined for their cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, indicating the compound's role in the development of potential anticancer agents (Ashraf S. Hassan, T. Hafez, Souad A. Osman, 2014).
Antitumor Potential
Further research into related compounds, such as imidazotetrazines, has shown promising antitumor properties. The interaction of specific tetrazole derivatives with alkyl and aryl isocyanates leading to compounds that exhibit curative activity against leukemia suggests a potential pathway through which this compound derivatives could be explored for their antitumor capabilities. This highlights the compound's relevance in the synthesis of novel antitumor agents (M. Stevens, J. Hickman, R. Stone, N. Gibson, G. Baig, E. Lunt, C. G. Newton, 1984).
Anti-inflammatory and Analgesic Properties
Novel heterocyclic compounds derived from visnagenone–ethylacetate or khellinone–ethylacetate, reacting with 6-aminothiouracil, have shown significant anti-inflammatory and analgesic activities. These compounds, which are structurally related to tetrazole derivatives, have been screened as cyclooxygenase-1/ cyclooxygenase-2 (COX-1/COX-2) inhibitors, showcasing high inhibitory activity and comparable efficacy to standard drugs like sodium diclofenac. This suggests that derivatives of this compound could potentially be used in the development of new anti-inflammatory and analgesic drugs (A. Abu‐Hashem, S. Al-Hussain, M. Zaki, 2020).
Docking Studies and Molecular Interactions
Docking studies and the crystal structure analysis of tetrazole derivatives, including a close structural analog, 5-(4-chlorophenyl)-1-{4-(methylsulfonyl)phenyl}-1H-tetrazole, have provided insights into their potential interactions within biological systems. These studies aim to understand the orientation and interaction of such molecules within the active sites of target enzymes, such as the cyclooxygenase-2 enzyme. This research can guide the development of targeted therapeutic agents, indicating the utility of this compound derivatives in drug design and discovery processes (B. J. Al-Hourani, M. El‐Barghouthi, R. McDonald, W. Al-Awaida, F. Wuest, 2015).
Eigenschaften
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2-(4-methoxyphenyl)tetrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN5O2/c1-10-13(17)4-3-5-14(10)18-16(23)15-19-21-22(20-15)11-6-8-12(24-2)9-7-11/h3-9H,1-2H3,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVPNMFZUJZRPBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C2=NN(N=N2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-tert-butyl-3-[1-(prop-2-yn-1-yl)piperidine-4-carbonyl]-1,3-thiazolidine-4-carboxamide](/img/structure/B2918011.png)
![Tert-butyl (4S)-6-bromo-4-hydroxyspiro[3,4-dihydrochromene-2,3'-azetidine]-1'-carboxylate](/img/structure/B2918015.png)


![8-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2918020.png)
![6-Chloro-N-[1-(2-morpholin-4-ylethyl)pyrazol-4-yl]pyridine-3-carboxamide](/img/structure/B2918022.png)
![3-Methyl-7-[(3-methylphenyl)methyl]-8-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]purine-2,6-dione](/img/structure/B2918024.png)

![2-amino-N-(3-propan-2-yloxypropyl)-1-(thiophen-2-ylmethyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide](/img/structure/B2918027.png)
![5-Amino-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B2918028.png)

![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(2-hydroxyphenyl)acetic acid](/img/structure/B2918030.png)

![N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)-3-phenylbenzo[c]isoxazole-5-carboxamide](/img/structure/B2918034.png)